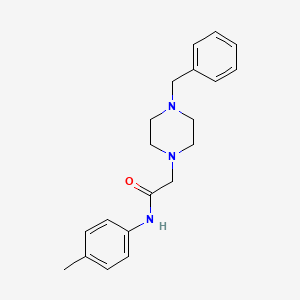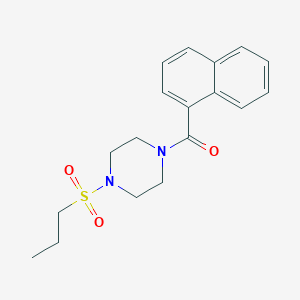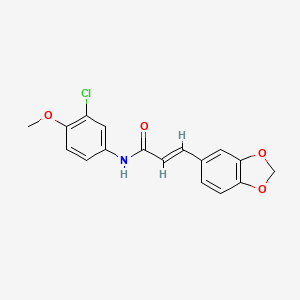
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention due to its potential applications in scientific research. BPA is a piperazine derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action and physiological effects. In
作用机制
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to decrease levels of malondialdehyde (MDA), which is a marker of oxidative stress.
实验室实验的优点和局限性
One of the primary advantages of using 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is its relative ease of synthesis. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is also relatively stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is its potential toxicity. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for further research on 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. One area of research could be to further explore the mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, particularly with regard to its neuroprotective properties. Additionally, further studies could be conducted to explore the potential applications of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in the treatment of cancer and other diseases. Finally, future research could focus on developing new derivatives of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide with improved pharmacological properties.
Conclusion
In conclusion, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, or 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, is a chemical compound that has potential applications in scientific research. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects, neuroprotective properties, and antiproliferative effects on cancer cells. The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is a relatively straightforward process, and 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is relatively stable and can be stored for extended periods of time. However, the potential toxicity of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide at high concentrations may limit its use in certain experiments. Further research is needed to explore the potential applications of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in the treatment of various diseases and to develop new derivatives with improved pharmacological properties.
合成方法
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzylamine with 4-methylbenzoyl chloride in the presence of triethylamine to form 4-methylbenzoyl-4-methylbenzylamide. This intermediate product is then reacted with piperazine in the presence of acetic anhydride to form 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is a relatively straightforward process that can be carried out in a laboratory setting with relative ease.
科学研究应用
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been studied for its potential applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been studied for its potential applications in the treatment of cancer, as it has been shown to have antiproliferative effects on cancer cells.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-9-19(10-8-17)21-20(24)16-23-13-11-22(12-14-23)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKKWTXWGRKCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)

![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
